molecular formula C10H16O3 B14463367 Ethyl (2R)-2-acetyl-2-methylpent-4-enoate CAS No. 73553-37-4

Ethyl (2R)-2-acetyl-2-methylpent-4-enoate

Cat. No.: B14463367
CAS No.: 73553-37-4
M. Wt: 184.23 g/mol
InChI Key: VBAZTDQXLNSBOH-SNVBAGLBSA-N
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Description

Ethyl (2R)-2-acetyl-2-methylpent-4-enoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound features a unique structure with an acetyl group and a methyl group attached to a pent-4-enoate backbone, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-acetyl-2-methylpent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of esters like this compound often employs continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product . The use of microreactor technology has also been explored to enhance the efficiency and sustainability of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-acetyl-2-methylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and ethers

Scientific Research Applications

Ethyl (2R)-2-acetyl-2-methylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-acetyl-2-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2R)-2-acetyl-2-methylpent-4-enoate stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties

Properties

CAS No.

73553-37-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (2R)-2-acetyl-2-methylpent-4-enoate

InChI

InChI=1S/C10H16O3/c1-5-7-10(4,8(3)11)9(12)13-6-2/h5H,1,6-7H2,2-4H3/t10-/m1/s1

InChI Key

VBAZTDQXLNSBOH-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC=C)C(=O)C

Canonical SMILES

CCOC(=O)C(C)(CC=C)C(=O)C

Origin of Product

United States

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